2,5-Difluorobenzenethiol
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Overview
Description
2,5-Difluorobenzenethiol: is an organosulfur compound with the molecular formula C6H4F2S . It is characterized by the presence of two fluorine atoms and a thiol group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Difluorobenzenethiol can be synthesized through several methods. One common method involves the reaction of 2,5-difluoronitrobenzene with thiourea in the presence of a base, followed by hydrolysis to yield the desired thiol compound . Another method involves the Balz-Schiemann reaction , where 2,5-difluoroaniline is diazotized and then treated with sulfur to form this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous-flow methodologies are often employed to enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,5-Difluorobenzenethiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form or .
Reduction: Reduction reactions can convert it to .
Substitution: It can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products:
- Various substituted benzene derivatives from substitution reactions .
Disulfides: and from oxidation.
Hydrothiols: from reduction.
Scientific Research Applications
2,5-Difluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying biological systems due to its unique chemical properties.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of dyes, perfumes, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2,5-difluorobenzenethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with metal ions and proteins , affecting their function. The fluorine atoms enhance the compound’s reactivity and stability, making it a valuable reagent in chemical synthesis .
Comparison with Similar Compounds
- 2,4-Difluorobenzenethiol
- 3,5-Difluorobenzenethiol
- 4-Fluorothiophenol
- 4-Chlorothiophenol
- 4-Methylbenzenethiol
Comparison: 2,5-Difluorobenzenethiol is unique due to the specific positioning of the fluorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-difluorobenzenethiol, the 2,5-isomer has different electronic properties and steric effects, leading to variations in its chemical behavior and applications .
Properties
IUPAC Name |
2,5-difluorobenzenethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F2S/c7-4-1-2-5(8)6(9)3-4/h1-3,9H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRVQUXEBQKVEQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)S)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60397105 |
Source
|
Record name | 2,5-difluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
77380-28-0 |
Source
|
Record name | 2,5-difluorobenzenethiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60397105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-difluorobenzene-1-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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